
poecillastrin C
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
poecillastrin C is a natural product found in Poecillastra with data available.
Scientific Research Applications
Cytotoxic Properties
Poecillastrin C, alongside other variants like Poecillastrin D, has been identified as having potent cytotoxicity against various tumor cell lines. This discovery is significant in the context of developing potential anticancer therapies. Studies have focused on isolating these compounds from marine sponges, like Jaspis serpentina, and analyzing their structure and cytotoxic effects (Takemoto, Takekawa, Soest, Fusetani, & Matsunaga, 2007).
Structural Analysis and Revision
Research has been dedicated to revising the structural understanding of this compound. Through specific scientific methods like Marfey's analysis, the absolute configuration of the β-hydroxyaspartic acid residue in this compound was determined. This kind of detailed structural analysis is crucial for understanding the compound's biological activities and potential applications (Irie et al., 2017).
Isolation and Structural Elucidation
The isolation and structural assignment of this compound from marine sponges is a significant area of research. Using advanced spectroscopic methods, researchers have been able to determine the structures of these macrolide lactams, which are promising in the field of drug discovery due to their cytotoxic activity against tumor cell lines (Takada et al., 2007).
Development of Novel Antitumor Agents
The discovery and analysis of this compound have implications for the development of new antitumor agents. Its isolation from deep-water marine sponges and subsequent structural elucidation using high-field NMR and cryogenic probe technologies demonstrate the potential of marine-derived compounds in cancer research (Rashid et al., 2002).
Investigation in Marine Sponges
Research into the chemical diversity of marine sponges has revealed the presence of this compound among other compounds. This highlights the rich potential of marine organisms as sources of novel bioactive compounds, particularly in the context of drug discovery and development (Afoullouss et al., 2022).
properties
Molecular Formula |
C78H129N3O20 |
|---|---|
Molecular Weight |
1428.9 g/mol |
IUPAC Name |
2-hydroxy-2-[(3E,5E,9E,11E,22E,26E)-20,24,28,30-tetrahydroxy-18-[2-hydroxy-1-[[(E)-3,7,11-trihydroxy-12-[[(E)-7-hydroxy-4,4,6,8-tetramethyl-5-oxonon-2-enoyl]amino]-2,6,8,10,14-pentamethylpentadec-8-enoyl]amino]propyl]-2-methoxy-19,23,25,27,29,34-hexamethyl-13,16-dioxo-17,36-dioxa-14-azabicyclo[30.3.1]hexatriaconta-3,5,9,11,22,26-hexaen-15-yl]acetic acid |
InChI |
InChI=1S/C78H129N3O20/c1-42(2)36-57(79-64(87)34-35-78(17,18)74(94)54(15)67(88)43(3)4)71(92)50(11)40-48(9)69(90)46(7)31-33-59(84)53(14)75(95)81-65(55(16)82)73-52(13)58(83)32-30-45(6)68(89)47(8)39-49(10)70(91)51(12)60(85)41-56-37-44(5)38-62(100-56)61(99-19)28-26-24-22-20-21-23-25-27-29-63(86)80-66(77(98)101-73)72(93)76(96)97/h22-30,34-35,39-40,42-44,46-47,50-62,65-73,82-85,88-93H,20-21,31-33,36-38,41H2,1-19H3,(H,79,87)(H,80,86)(H,81,95)(H,96,97)/b24-22+,25-23+,28-26+,29-27+,35-34+,45-30+,48-40+,49-39+ |
InChI Key |
HMIARJJWAVDOLU-HNLIAPJFSA-N |
Isomeric SMILES |
CC1CC2CC(C(C(/C(=C/C(C(/C(=C/CC(C(C(OC(=O)C(NC(=O)/C=C/C=C/CC/C=C/C=C/C(C(C1)O2)OC)C(C(=O)O)O)C(C(C)O)NC(=O)C(C)C(CCC(C)C(/C(=C/C(C)C(C(CC(C)C)NC(=O)/C=C/C(C)(C)C(=O)C(C)C(C(C)C)O)O)/C)O)O)C)O)/C)O)C)/C)O)C)O |
Canonical SMILES |
CC1CC2CC(C(C(C(=CC(C(C(=CCC(C(C(OC(=O)C(NC(=O)C=CC=CCCC=CC=CC(C(C1)O2)OC)C(C(=O)O)O)C(C(C)O)NC(=O)C(C)C(CCC(C)C(C(=CC(C)C(C(CC(C)C)NC(=O)C=CC(C)(C)C(=O)C(C)C(C(C)C)O)O)C)O)O)C)O)C)O)C)C)O)C)O |
synonyms |
poecillastrin C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




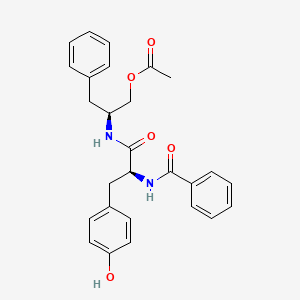

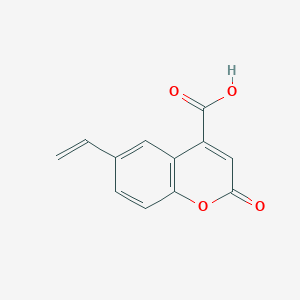
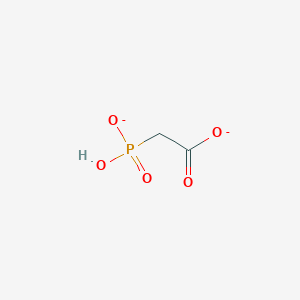

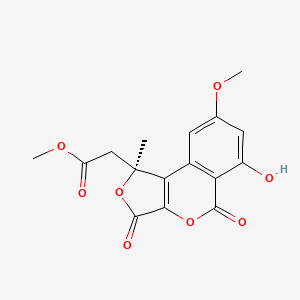
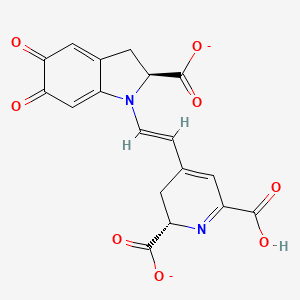
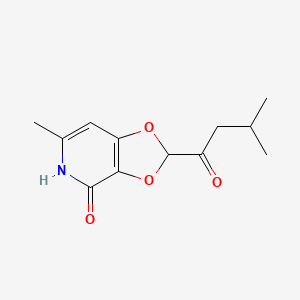
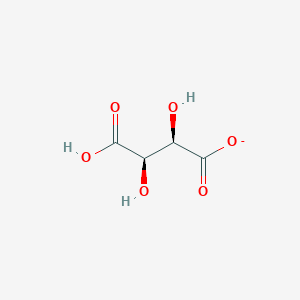
![1-hexadecanoyl-2-[(5Z,9Z)-hexacosadienoyl]-sn-glycero-3-phosphocholine](/img/structure/B1264508.png)

![1-[(1-ethyl-3-methyl-4-pyrazolyl)methyl]-N-[4-(2-fluorophenoxy)phenyl]-4-piperidinecarboxamide](/img/structure/B1264512.png)
